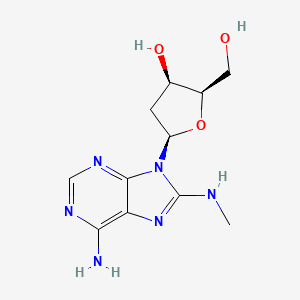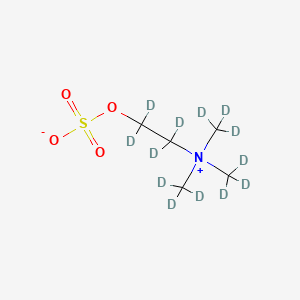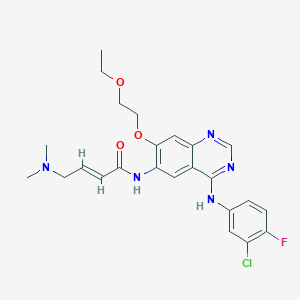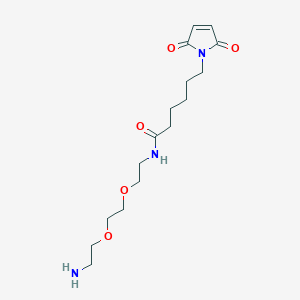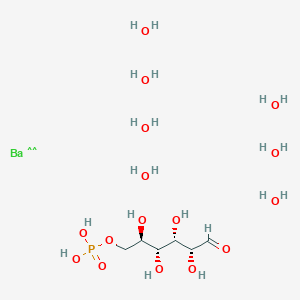
Aldohexose 6-phosphate barium heptahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose 6-phosphate barium salt heptahydrate is a biochemical reagent used primarily in life science research. It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound is often used in biochemical assays and as a biological material in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate barium salt heptahydrate can be synthesized by reacting D-glucose 6-phosphate with barium chloride in an aqueous solution. The reaction typically involves dissolving D-glucose 6-phosphate in water, followed by the addition of barium chloride. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods
In industrial settings, the production of D-glucose 6-phosphate barium salt heptahydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose 6-phosphate barium salt heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: D-gluconic acid derivatives.
Reduction: D-glucose.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
D-Glucose 6-phosphate barium salt heptahydrate is widely used in scientific research, including:
Chemistry: As a reagent in biochemical assays and analytical chemistry.
Biology: In studies of glucose metabolism and enzymatic reactions involving glucose 6-phosphate.
Medicine: In research on metabolic disorders and diabetes.
Industry: As a biochemical reagent in the production of pharmaceuticals and other biologically active compounds
Mecanismo De Acción
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a substrate in enzymatic reactions. It is phosphorylated by enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in glycolysis and the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis in cells .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose 6-phosphate disodium salt: Another salt form of D-glucose 6-phosphate, commonly used in similar biochemical applications.
D-Glucose 1-phosphate: A positional isomer of D-glucose 6-phosphate, involved in different metabolic pathways.
D-Glucose 6-phosphate dipotassium salt: Another salt form with similar applications but different solubility and stability properties
Uniqueness
D-Glucose 6-phosphate barium salt heptahydrate is unique due to its specific barium complexation, which can influence its solubility, stability, and reactivity in biochemical assays. This makes it particularly useful in certain research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H27BaO16P |
|---|---|
Peso molecular |
523.57 g/mol |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |
Clave InChI |
QFKXKACDUKZIMZ-WEEPEOOHSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)


![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
